rel-(R,S)-Formoterol
Overview
Description
rel-(R,S)-Formoterol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes hydroxy, methoxy, and formamide functional groups, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(R,S)-Formoterol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-amino-5-hydroxybenzyl alcohol under controlled conditions to form the amide intermediate.
Hydroxylation: The final step involves the hydroxylation of the amide intermediate using a suitable oxidizing agent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rel-(R,S)-Formoterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
rel-(R,S)-Formoterol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of rel-(R,S)-Formoterol involves its interaction with specific molecular targets. The hydroxyl and formamide groups can form hydrogen bonds with target proteins, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-ethoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methylphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
rel-(R,S)-Formoterol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and formamide groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-DJJJIMSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67346-51-4, 532414-36-1 | |
Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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